molecular formula C15H23NO2S B1211595 N-cyclooctyl-4-methylbenzenesulfonamide CAS No. 16801-74-4

N-cyclooctyl-4-methylbenzenesulfonamide

Cat. No. B1211595
CAS RN: 16801-74-4
M. Wt: 281.4 g/mol
InChI Key: YXSWGHDOGYIRBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclooctyl-4-methylbenzenesulfonamide is a sulfonamide.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : N-Cyano-N-phenyl-p-methylbenzenesulfonamide is used as an electrophilic cyanation reagent for synthesizing various benzonitriles, showcasing its versatility in creating electronically diverse and functionally rich compounds (Anbarasan, Neumann, & Beller, 2011).
  • Structural Analysis : Detailed structural characterization using single-crystal X-ray diffraction and spectroscopic tools has been conducted for derivatives of methylbenzenesulfonamide, providing insights into the molecular structure and intermolecular interactions of these compounds (Murthy et al., 2018).

Chemical Properties and Interactions

  • Rhodium-Catalyzed Cyanation : Rhodium-catalyzed cyanation of chelation-assisted C-H bonds using N-cyano-N-phenyl-p-methylbenzenesulfonamide demonstrates its potential in synthesizing acrylonitriles and pharmaceutical intermediates (Chaitanya & Anbarasan, 2015).
  • Antibacterial and Lipoxygenase Inhibition : Sulfonamide derivatives, including those based on methylbenzenesulfonamide, show promising antibacterial properties and lipoxygenase inhibition, suggesting potential therapeutic applications (Abbasi et al., 2017).

Applications in Drug Development

  • Antimicrobial and Antiproliferative Agents : Derivatives of N-ethyl-N-methylbenzenesulfonamide have been synthesized and tested as effective antimicrobial and antiproliferative agents, highlighting their potential in drug development (El-Gilil, 2019).

Spectroscopic and Computational Studies

  • Spectroscopic Investigation : Comprehensive spectroscopic and electronic properties analysis of sulfonamide derivatives provides valuable information for guiding spectral assignments and understanding the molecular characteristics of these compounds (Mahmood, Akram, & Lima, 2016).

properties

CAS RN

16801-74-4

Product Name

N-cyclooctyl-4-methylbenzenesulfonamide

Molecular Formula

C15H23NO2S

Molecular Weight

281.4 g/mol

IUPAC Name

N-cyclooctyl-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H23NO2S/c1-13-9-11-15(12-10-13)19(17,18)16-14-7-5-3-2-4-6-8-14/h9-12,14,16H,2-8H2,1H3

InChI Key

YXSWGHDOGYIRBI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCCCC2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCCCC2

Other CAS RN

16801-74-4

solubility

24.3 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclooctyl-4-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-cyclooctyl-4-methylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-cyclooctyl-4-methylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-cyclooctyl-4-methylbenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-cyclooctyl-4-methylbenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-cyclooctyl-4-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.